molecular formula C15H13F3O B6383916 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261919-75-8

5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6383916
CAS RN: 1261919-75-8
M. Wt: 266.26 g/mol
InChI Key: GSFXPEUVXMDENL-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol (5-DMPT-3-TFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound with a unique structure, which makes it a useful tool for studying the effects of trifluoromethyl groups on the properties of phenols. 5-DMPT-3-TFP has been used in a number of different studies, including those involving biochemical and physiological effects, and its use in laboratory experiments.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of trifluoromethyl groups on the properties of phenols, such as solubility, reactivity, and spectroscopic properties. It has also been used to study the interactions between trifluoromethyl groups and other functional groups, such as amides and carboxylic acids. 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% has also been used as a model compound to study the effects of trifluoromethyl groups on the metabolism of drugs, as well as the effects of trifluoromethyl groups on the pharmacokinetics of drugs.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. It is believed that the trifluoromethyl group is responsible for the unique properties of the compound, as it is known to increase the solubility and reactivity of the compound. Additionally, the trifluoromethyl group is thought to interact with other functional groups in the compound, such as amides and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is known that the trifluoromethyl group can interact with other functional groups in the compound, which can lead to changes in the metabolism of drugs and the pharmacokinetics of drugs. Additionally, 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been shown to have anti-inflammatory and anti-oxidant properties in cell culture studies.

Advantages and Limitations for Lab Experiments

The use of 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound that does not decompose easily. However, there are some limitations to its use in laboratory experiments. It is a relatively small molecule, which means that it can be difficult to detect and measure in some experiments. Additionally, its unique structure can make it difficult to synthesize in large quantities.

Future Directions

There are many potential future directions for research involving 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95%. One potential area of research is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of the compound in drug development, as well as its potential use as a therapeutic agent. Other potential future directions include exploring the potential use of the compound in materials science and studying the effects of the trifluoromethyl group on other molecules. Finally, further research could be done to explore the potential use of the compound in industrial processes.

Synthesis Methods

5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common route is to react 2,5-dimethylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. This reaction produces 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% as the major product, with small amounts of other byproducts. Other methods include using a Friedel-Crafts acylation reaction, a direct trifluoromethylation reaction, and a one-pot reaction involving the reaction of 2,5-dimethylphenol with trifluoromethanesulfonic anhydride and triethylamine.

properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c1-9-3-4-10(2)14(5-9)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFXPEUVXMDENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686528
Record name 2',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol

CAS RN

1261919-75-8
Record name 2',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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